Cobalt(II) hydroxide

Catalog No.
S637001
CAS No.
12672-51-4
M.F
CoHO-
M. Wt
75.941 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobalt(II) hydroxide

CAS Number

12672-51-4

Product Name

Cobalt(II) hydroxide

IUPAC Name

cobalt;hydroxide

Molecular Formula

CoHO-

Molecular Weight

75.941 g/mol

InChI

InChI=1S/Co.H2O/h;1H2/p-1

InChI Key

SAXCKUIOAKKRAS-UHFFFAOYSA-M

SMILES

[OH-].[OH-].[Co+2]

Synonyms

Cobalt hydroxide

Canonical SMILES

[OH-].[Co]

Isomeric SMILES

[OH-].[OH-].[Co+2]

Description

The exact mass of the compound Cobalt hydroxide (Co(OH)2) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Cobalt - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Energy Storage Applications

  • Supercapacitors:

    • Co(OH)2 offers high theoretical capacitance, making it a good candidate for supercapacitors which require fast charge and discharge cycles A facile synthesis of cobalt hydroxide nanoplates and electrochemical performance in supercapacitor application - Ingenta Connect.
    • Research focuses on synthesizing Co(OH)2 in specific nanostructures, like nanoplates, to maximize surface area and improve capacitance A facile synthesis of cobalt hydroxide nanoplates and electrochemical performance in supercapacitor application - Ingenta Connect.
    • Studies have shown good capacity retention even after repeated charge-discharge cycles, indicating potential for durable supercapacitor electrodes A facile synthesis of cobalt hydroxide nanoplates and electrochemical performance in supercapacitor application - Ingenta Connect.
  • Lithium-ion Batteries:

    • Research explores Co(OH)2 as a cathode material for lithium-ion batteries, particularly for applications requiring high-power delivery A Review of Cobalt-Based Metal Hydroxide Electrode for Applications in Supercapacitors: .
    • However, current research suggests Co(OH)2 alone might not be ideal for long-term cycling stability in Lithium-ion batteries A Review of Cobalt-Based Metal Hydroxide Electrode for Applications in Supercapacitors: .
    • Scientists are investigating composite electrodes combining Co(OH)2 with other materials to improve cyclability while maintaining good electrochemical performance A Review of Cobalt-Based Metal Hydroxide Electrode for Applications in Supercapacitors: .

Catalysis Applications

Another exciting area of research for Co(OH)2 is its potential as a catalyst:

  • Oxygen Evolution Reaction (OER):

    • OER is a crucial step in water splitting for hydrogen production, a clean energy source.
    • Studies have shown that Co(OH)2 can act as an electrocatalyst for OER, although its efficiency can be improved Exploring the potential of cobalt hydroxide and its derivatives as a cost-effective and abundant alternative to noble metal electrocatalysts in oxygen evolution reactions - RSC Publishing.
    • Research focuses on optimizing the structure and morphology of Co(OH)2 to enhance its catalytic activity and stability for OER Exploring the potential of cobalt hydroxide and its derivatives as a cost-effective and abundant alternative to noble metal electrocatalysts in oxygen evolution reactions - RSC Publishing.

Cobalt(II) hydroxide is an inorganic compound with the chemical formula Co(OH)₂. It appears as a blue or pink solid, depending on its hydration state and the conditions under which it is formed. Cobalt(II) hydroxide is primarily known for its role as a precursor in the synthesis of other cobalt compounds and as a pigment in ceramics and paints. The compound is insoluble in water but can dissolve in acids, forming cobalt(II) ions in solution.

Physical Properties

  • Molecular Weight: 92.94 g/mol
  • Melting Point: 1495 °C
  • Boiling Point: 2870 °C
  • Density: 8.92 g/cm³

- Pilgaard Elements" class="citation ml-xs inline" data-state="closed" href="https://pilgaardelements.com/Cobalt/Reactions.htm" rel="nofollow noopener" target="_blank"> .
  • Stability Studies: Interaction studies indicate that cobalt complexes are sensitive to changes in pH and ligand concentration, affecting their stability and solubility.
  • Cobalt(II) hydroxide can be synthesized through several methods:

    • Precipitation Method:
      • Dissolving cobalt(II) nitrate or cobalt(II) sulfate in water and adding sodium hydroxide or ammonium hydroxide results in the precipitation of cobalt(II) hydroxide.
    • Electrochemical Methods:
      • Cobalt can be deposited as cobalt hydroxide through electrochemical reduction processes.
    • Hydrothermal Synthesis:
      • Involves heating aqueous solutions of cobalt salts under high pressure to promote the formation of cobalt hydroxide crystals.

    Cobalt(II) hydroxide has various applications across different fields:

    • Pigments: Used as a blue pigment in ceramics and glass.
    • Catalysts: Acts as a catalyst in organic reactions.
    • Battery Production: Serves as an intermediate in the production of lithium-ion batteries.
    • Nutritional Supplements: Due to its role in vitamin B12 synthesis, it has potential applications in dietary supplements.

    Research on the interactions of cobalt(II) hydroxide with other compounds has revealed its ability to form complexes with ligands such as thiocyanate and ammonia. These interactions are crucial for understanding its behavior in biological systems and environmental contexts:

    • Complex Formation with Thiocyanate:
      [Co H26]2++4SCN[Co SCN 4]2+5H2O[\text{Co H}_2\text{O }_6]^{2+}+4\text{SCN}^-\rightarrow [\text{Co SCN }_4]^{2-}+5\text{H}_2\text{O}
      This reaction forms a stable blue complex, highlighting its potential use in analytical chemistry

      Cobalt(II) hydroxide shares similarities with several other metal hydroxides. Here are some comparable compounds:

      CompoundChemical FormulaColorSolubility
      Nickel(II) HydroxideNi(OH)₂GreenInsoluble
      Copper(II) HydroxideCu(OH)₂BlueInsoluble
      Iron(III) HydroxideFe(OH)₃BrownInsoluble
      Zinc HydroxideZn(OH)₂WhiteSlightly soluble

      Uniqueness of Cobalt(II) Hydroxide

      Cobalt(II) hydroxide is unique due to its ability to exist in different hydration states (blue or pink), its specific catalytic properties, and its role as a precursor for various cobalt-based materials. Additionally, its interactions with ligands such as ammonia lead to distinct complex formations that are not observed with other similar metal hydroxides .

    Conventional precipitation remains the most widely employed technique for cobalt(II) hydroxide synthesis due to its simplicity and scalability [1]. The fundamental approach involves adding alkali metal hydroxides to aqueous solutions containing cobalt(II) salts, resulting in the precipitation of cobalt(II) hydroxide according to the reaction: Co²⁺ + 2 NaOH → Co(OH)₂ + 2 Na⁺ [3].

    Research conducted by industrial protocols demonstrates that using high-purity cobalt sulfate solutions with controlled sodium hydroxide addition rates of 0.5-1.5 milliliters per minute produces beta-cobalt(II) hydroxide with particle sizes exceeding 20 micrometers [1]. The precipitation process requires careful pH control, typically maintained between 8.0 and 8.5 to achieve optimal cobalt recovery rates of approximately 99% while minimizing manganese co-precipitation [1].

    Studies have shown that the choice of alkaline reagent significantly influences the final product characteristics [3]. When triethylamine is used as both an alkaline and complexing agent, single-crystalline beta-cobalt(II) hydroxide nanosheets can be successfully synthesized in large quantities through a facile hydrothermal method [28]. The formation mechanism involves initial nucleation followed by controlled crystal growth, with the morphology being predominantly hexagonal with clear edges measuring approximately 20 nanometers in length [32].

    Temperature control during precipitation proves critical for product quality [1]. Optimal conditions typically involve maintaining reaction temperatures around 25 degrees Celsius during the initial precipitation phase, followed by controlled aging at elevated temperatures. The precipitation efficiency demonstrates strong dependence on the supersaturation levels and nucleation rates, with lower supersaturation conditions favoring larger crystal formation [17].

    Table 2.1: Conventional Precipitation Parameters and Outcomes

    ParameterOptimal RangeProduct CharacteristicsRecovery Efficiency
    pH8.0-8.5Beta-phase, crystalline99% cobalt recovery
    Temperature25°CHexagonal morphologyHigh purity
    Addition Rate0.5-1.5 mL/min>20 μm particle sizeMinimal impurities
    Aging Time4 hoursEnhanced crystallinityImproved filterability

    Ultrasound-Assisted Synthesis

    Mechanism of Sonochemical Synthesis

    Ultrasound-assisted synthesis of cobalt(II) hydroxide operates through acoustic cavitation mechanisms that generate localized high-temperature and high-pressure conditions [5]. The sonochemical process creates cavitation bubbles in the reaction medium, which upon collapse produce extreme local conditions with temperatures exceeding 5000 Kelvin and pressures reaching several hundred atmospheres [6].

    Research by Jeevanandam and colleagues demonstrated that ultrasound radiation facilitates the formation of alpha-cobalt(II) hydroxide with an interlayer spacing of 7.53 Angstroms and needle-like morphology [5]. The cavitation-induced effects promote rapid nucleation and controlled crystal growth, resulting in refined particle structures with enhanced surface areas [6].

    The mechanism involves several distinct phases: initial cavitation bubble formation, bubble growth under negative acoustic pressure, and violent collapse during positive pressure cycles [8]. These collapse events generate hydroxyl radicals and other reactive species that promote the hydroxide formation process [6]. The ultrasonic frequency typically employed ranges from 20 to 80 kilohertz, with power densities between 40 and 100 watts per liter proving most effective [8].

    Investigations reveal that the sonochemical synthesis enables the refinement of cobalt hydroxide particles from 400 nanometers to 50 nanometers, accompanied by thorough incorporation with substrate materials [6] [7]. The enhanced mass transfer and mixing achieved through acoustic streaming contribute to more homogeneous reaction conditions and improved product uniformity [8].

    Parameter Optimization for Ultrasound Synthesis

    Systematic optimization studies indicate that ultrasonic power density represents the most critical parameter affecting cobalt(II) hydroxide formation [6]. Research demonstrates that power densities of 40 kilohertz for one hour duration produce optimal results, with concentrations of 0.01 molar for both metal and ligand solutions [11].

    Temperature control during sonochemical synthesis requires careful balance, as excessive heating can lead to unwanted side reactions while insufficient thermal energy limits reaction kinetics [8]. Optimal synthesis temperatures typically range from 60 to 80 degrees Celsius, with temperature stability maintained within ±2 degrees to ensure reproducible results [8].

    The choice of precursor concentration significantly influences particle size distribution and morphological characteristics [11]. Studies using cobalt nitrate and cobalt chloride precursors at various concentrations reveal that 0.1 molar solutions provide the best compromise between reaction rate and product quality [8]. Higher concentrations lead to rapid nucleation with poor size control, while lower concentrations result in incomplete conversion [11].

    Table 2.2: Ultrasound Synthesis Parameter Optimization

    ParameterOptimal ValueEffect on ProductReference Conditions
    Frequency40 kHzUniform particle size1 hour duration
    Power Density40-100 W/LEnhanced crystallinityContinuous mode
    Temperature60-80°CControlled morphology±2°C stability
    Concentration0.1 MOptimal conversionMetal precursor

    Reaction time optimization studies reveal that synthesis duration between 1 to 3 hours provides complete conversion while avoiding over-processing effects [8] [11]. Extended sonication beyond 3 hours can lead to particle agglomeration and reduced surface area, counteracting the benefits of ultrasonic treatment [6].

    Solvothermal and Hydrothermal Approaches

    Temperature and Pressure Effects

    Hydrothermal synthesis of cobalt(II) hydroxide involves crystallization under elevated temperature and pressure conditions, typically conducted in sealed autoclaves at temperatures ranging from 120 to 300 degrees Celsius [12] [14]. Research demonstrates that temperature exerts profound influence on both morphological evolution and phase formation of cobalt hydroxide materials [15].

    Systematic studies reveal that hierarchical beta-cobalt(II) hydroxide nanocolumns can be prepared through one-step hydrothermal synthesis at temperatures of 180 degrees Celsius for 4 hours [14]. The formation mechanism involves initial nanorod formation followed by lateral growth of thin nanoplatelets to create hierarchical nanocolumn structures [14]. Temperature increases beyond 200 degrees Celsius lead to enhanced crystallinity but may promote unwanted phase transformations [15].

    Pressure effects in hydrothermal synthesis demonstrate significant impact on coordination geometry and structural stability [16]. Research indicates that hydrostatic pressure in the range of 0.1 to 600 megapascals can induce structural changes in cobalt(II) coordination, with pressure sensitivity reaching 0.09 Kelvin per megapascal [16]. Elevated pressures facilitate denser packing arrangements and can stabilize specific polymorphic forms [17].

    Investigation of temperature-time relationships reveals that shorter reaction times at higher temperatures produce different morphologies compared to extended reactions at moderate temperatures [18]. Alpha-cobalt hydroxide nanobelts with aspect ratios exceeding 20 can be synthesized using 1,3-propanediol as a directing agent at 180 degrees Celsius for 6 hours [18].

    Table 2.3: Temperature and Pressure Effects in Hydrothermal Synthesis

    Temperature (°C)Pressure (MPa)MorphologyCrystallite SizeReaction Time
    120-1501-5Irregular particles10-20 nm6-12 hours
    150-1805-15Nanocolumns20-50 nm4-8 hours
    180-22015-25Nanosheets50-100 nm2-6 hours
    220-30025-50Bulk crystals>100 nm1-4 hours

    Solvent Selection Criteria

    Solvent selection in solvothermal synthesis critically determines the final morphological and structural characteristics of cobalt(II) hydroxide products [12]. Water-ethanol mixtures represent the most commonly employed solvent systems, with ratios affecting both nucleation kinetics and crystal growth patterns [12] [15].

    Research demonstrates that pure water systems favor the formation of irregular nanoflakes, while incorporation of organic solvents like ethanol promotes more defined morphological features [42]. The transition from pure water to pure n-butanol alters morphology from irregular nanoflakes to flower-like structures, with 1:1 solvent ratios producing non-aggregated flower structures with increased active surface area [42].

    Systematic investigations reveal that solvent polarity and coordinating ability influence the assembly of precursors and template interactions [24]. Higher polarity solvents enhance electrostatic interactions between cobalt ions and hydroxide species, promoting rapid nucleation but potentially limiting controlled growth [17]. Lower polarity organic solvents provide more controlled nucleation environments but may require higher temperatures for effective synthesis [12].

    The presence of coordinating solvents such as ethylene glycol can act as both solvent and structure-directing agent [30]. Studies show that ethylene glycol facilitates the formation of layered precursor phases that subsequently convert to well-defined cobalt hydroxide structures upon thermal treatment [30]. Solvent volume ratios also affect supersaturation levels, with increased solvent volumes leading to decreased supersaturation and larger particle formation [17].

    Table 2.4: Solvent Effects on Cobalt(II) Hydroxide Morphology

    Solvent SystemVolume RatioMorphologySurface AreaCrystallinity
    Water100:0Irregular flakesModerateLow
    Water:Ethanol70:30Mixed phasesEnhancedModerate
    Water:Ethanol50:50Defined structuresHighHigh
    Water:n-Butanol50:50Flower-likeMaximumHigh

    Soft Template Methods

    Polyvinyl Pyrrolidone (PVP) as Template

    Polyvinyl pyrrolidone serves as an effective soft template for controlling cobalt(II) hydroxide morphology through its structure-directing properties [20]. Research demonstrates that polyvinyl pyrrolidone-assisted water-bath synthesis produces pure phase single-crystalline beta-cobalt hydroxide with distinct hexagonal morphologies [20]. The polymer acts as both a shape controller and stabilizing agent during the nucleation and growth processes [24].

    Mechanistic studies reveal that polyvinyl pyrrolidone initially coordinates with cobalt precursors through nitrogen-containing functional groups, forming stable complexes that direct subsequent crystallization [21]. The polymer chains create spatial constraints that guide crystal growth along specific crystallographic directions, resulting in preferentially oriented growth along the (001) plane [20]. This selective growth mechanism enables the production of well-defined hexagonal structures with enhanced structural integrity [20].

    Concentration optimization studies indicate that polyvinyl pyrrolidone concentrations between 0.5 and 2.0 grams per liter provide optimal templating effects [21]. Lower concentrations result in insufficient structure direction, while higher concentrations can lead to excessive polymer incorporation and reduced crystallinity [24]. The molecular weight of polyvinyl pyrrolidone also influences templating efficiency, with medium molecular weight grades (30,000-50,000 daltons) demonstrating superior performance [21].

    Temperature effects in polyvinyl pyrrolidone-templated synthesis show that reaction temperatures of 50-60 degrees Celsius optimize the balance between polymer stability and reaction kinetics [20]. Higher temperatures can cause polymer degradation, while lower temperatures result in incomplete template organization [21]. The synthesis typically requires 3-6 hours to achieve complete structural development under these conditions [20].

    Table 2.5: Polyvinyl Pyrrolidone Template Optimization Parameters

    PVP Concentration (g/L)Temperature (°C)Reaction Time (h)MorphologyCrystallinity
    0.5-1.050-553-4Hexagonal platesHigh
    1.0-1.555-604-5Regular hexagonsMaximum
    1.5-2.060-655-6Flower-likeGood
    >2.0>65>6IrregularPoor

    Other Templating Agents

    Cetyltrimethyl ammonium bromide represents another effective templating agent for cobalt(II) hydroxide synthesis, producing flower-like morphologies with enhanced electrochemical properties [20]. The cationic surfactant organizes into micellar structures that serve as soft templates for cobalt hydroxide nucleation and growth [24]. Comparative studies demonstrate that cetyltrimethyl ammonium bromide-templated products exhibit superior electrochemical performance compared to hexagonal and disc-like structures [20].

    Polyethylene glycol serves as an effective templating agent for producing disc-like cobalt(II) hydroxide morphologies [20]. The polymer's ability to form hydrogen bonds with hydroxide species facilitates controlled assembly processes [24]. Research shows that polyethylene glycol molecular weights between 400 and 2000 daltons provide optimal templating effects, with higher molecular weights leading to excessive viscosity and reduced mass transfer [20].

    Block copolymers offer sophisticated templating capabilities through their ability to form well-defined microphase-separated structures [24]. These materials can create hierarchical template architectures that translate to complex cobalt hydroxide morphologies [24]. Studies demonstrate that amphiphilic block copolymers with hydrophilic-hydrophobic ratios between 1:1 and 2:1 produce the most defined structural features [24].

    Glycine-based templating represents an environmentally benign approach for cobalt hydroxide synthesis [23]. Research demonstrates that glycine acts as both a complexing agent and soft template, enabling the formation of amorphous basic cobalt carbonate nanosheets at 150 degrees Celsius [23]. The amino acid's bifunctional nature allows simultaneous coordination with cobalt ions and structure direction through hydrogen bonding networks [23].

    Table 2.6: Comparative Performance of Templating Agents

    Template AgentMorphologySurface Area (m²/g)Electrochemical PerformanceSynthesis Temperature
    PVPHexagonal45-60Good50-60°C
    CTABFlower-like70-85Superior60-70°C
    PEGDisc-like35-50Moderate45-55°C
    GlycineNanosheets80-95Enhanced150°C

    Novel Synthesis Techniques

    Electrochemical Synthesis

    Electrochemical deposition represents a precise and controllable method for cobalt(II) hydroxide synthesis, enabling direct formation on electrode substrates [2] [25]. The technique employs electrolytic cells with cobalt salt solutions as electrolytes, typically utilizing cobalt chloride, cobalt nitrate, or cobalt acetate at concentrations of 0.1 to 0.5 molar [2] [25]. Research demonstrates that stainless steel substrates provide optimal deposition characteristics with minimal contamination [25].

    Process optimization studies reveal that electrodeposition potentials between 0.1 and 1.5 volts direct current produce uniform cobalt hydroxide films [2]. The deposition mechanism involves cathodic reduction of aqueous cobalt solutions at low pH values, with hydrogen evolution occurring simultaneously [2]. Optimal conditions require pH adjustment to 11-12 using ammonia, with regulated potentials from -0.5 to 0.5 volts ensuring controlled deposition [2].

    Temperature effects in electrochemical synthesis demonstrate significant influence on deposit morphology and electrochemical performance [19]. Studies investigating deposition temperatures of 25, 60, and 95 degrees Celsius show that higher temperatures produce materials with enhanced areal capacities [19]. The hexagonal platelet micro-clusters formed consist of mixed alpha and beta cobalt(II) hydroxide phases, with the alpha phase predominating at temperatures below 95 degrees Celsius [19].

    Current density optimization reveals that low current densities below 0.3 milliamperes per square centimeter favor formation of novel layered hydroxide phases with interlayer spacing of 8.93 Angstroms [29]. This hydroxy-deficient phase demonstrates structural similarity to alpha-nickel hydroxide but contains cobalt(II) ions in mixed octahedral and tetrahedral coordination [29]. Higher current densities result in formation of the conventional beta-cobalt hydroxide phase [29].

    Table 2.7: Electrochemical Synthesis Parameters and Products

    Temperature (°C)Current Density (mA/cm²)Potential (V)Phase FormationAreal Capacity (mAh/cm²)
    25<0.3-0.5 to 0.5α-Co(OH)₂1.97
    600.3-1.00.1-1.0Mixed α/β2.69
    951.0-3.01.0-1.5β-Co(OH)₂4.34

    Microwave-Assisted Methods

    Microwave-assisted synthesis provides rapid and energy-efficient preparation of cobalt(II) hydroxide materials through dielectric heating mechanisms [27] [30]. The technique achieves uniform heating throughout the reaction mixture, enabling fast crystallization kinetics and controlled particle formation [27]. Research demonstrates that microwave heating can reduce synthesis times from hours to minutes while maintaining product quality [30].

    Systematic investigations reveal that solid cobalt(II) hydroxide nanorods can be synthesized through fast microwave treatment at 120 degrees Celsius [27]. The nanorods exhibit solid morphology initially but convert to interconnected porous structures upon high-temperature calcination [27]. Microwave power optimization studies indicate that 600-800 watts provides optimal heating rates without causing localized overheating [30].

    Precursor selection critically influences microwave synthesis outcomes, with layered cobalt(II) acetate hydroxide serving as an effective starting material [30]. Single crystalline beta-cobalt(II) hydroxide nanosheets with average thickness of 10 nanometers and particle sizes up to 360 nanometers can be produced through microwave heating of the layered precursor [30]. The conversion mechanism involves rapid dehydration and structural rearrangement under microwave irradiation [30].

    Solvent effects in microwave synthesis demonstrate that ethylene glycol-water mixtures provide superior results compared to pure aqueous systems [30]. The ethylene glycol component enhances microwave absorption efficiency while serving as a structure-directing agent [30]. Reaction times of 5-15 minutes at 150-200 degrees Celsius typically achieve complete conversion to crystalline cobalt hydroxide phases [27] [30].

    Table 2.8: Microwave Synthesis Optimization Parameters

    Microwave Power (W)Temperature (°C)Time (min)Solvent SystemProduct Morphology
    400-600120-1505-10WaterIrregular particles
    600-800150-18010-15Water:EG (1:1)Nanorods
    800-1000180-20015-20Ethylene glycolNanosheets

    α-Phase Structure Characteristics

    The α-phase of cobalt(II) hydroxide exhibits a layered hydrotalcite-like structure with distinctive intercalation capabilities [1]. This metastable polymorph crystallizes in the P3m1 space group and features cobalt centers in octahedral coordination environments [2] [3]. The structure consists of positively charged cobalt hydroxide layers with typical formula [Co(OH)₂₋ₓ]ˣ⁺ alternating with interlayer galleries containing charge-balancing anions and water molecules [1].

    The lattice parameters for α-cobalt(II) hydroxide are characterized by a = 317.79 pm and c = 464.2 pm, with an interlayer spacing of approximately 7 Å [4]. The expanded interlayer separation accommodates various anions including chloride, nitrate, and carbonate ions [1] [3]. Through Rietveld refinement analysis, the precise structure has been determined as [Co(OH)₁.₇₇]⁰.²³⁺[Cl₀.₂₃·0.64H₂O], confirming the presence of tetrahedral cobalt coordination within the octahedral framework [1].

    The α-phase exhibits characteristic blue-green coloration and demonstrates enhanced ionic conductivity due to the mobile interlayer anions [3]. This structural arrangement facilitates facile ion intercalation and deintercalation processes, making it particularly suitable for electrochemical applications [3].

    β-Phase Structure Characteristics

    The β-phase of cobalt(II) hydroxide adopts a brucite-like structure, representing the thermodynamically stable polymorph [2] [4]. This phase crystallizes in the P3̄m1 space group with identical lattice parameters to the α-phase (a = 317.79 pm, c = 464.2 pm) but features a more compact arrangement with reduced interlayer spacing of approximately 4 Å [2] [4].

    The β-phase structure consists of cobalt(II) centers bonded to six hydroxide ligands in perfect octahedral coordination [2]. Each hydroxide ligand bridges to three cobalt(II) sites, creating a robust layered framework [2]. The oxygen-hydrogen bonds orient perpendicular to the oxygen atom planes, projecting above and below the layers [2]. This arrangement results in the characteristic pink coloration of the β-phase [2].

    Neutron powder diffraction studies have confirmed the detailed atomic positions, revealing deuterium-oxygen distances of 252.8 pm and characteristic vibrational modes at 3604 cm⁻¹ and 2665 cm⁻¹ for hydroxyl and deuteroxyl stretching, respectively [4]. The structure exhibits weak trifurcated hydrogen bonding networks that contribute to its stability [4].

    Morphology Design and Control

    Needle-like Structures

    Needle-like cobalt(II) hydroxide nanostructures represent a significant advancement in morphological control, achieved through strategic hydrothermal synthesis approaches [5] [6]. These one-dimensional structures are predominantly synthesized using urea and ammonium fluoride as morphology-directing agents, creating well-defined needle-like arrays with diameters of approximately 80 nm [5] [6].

    The synthesis mechanism involves the controlled release of hydroxide ions through urea decomposition, combined with the structure-directing effects of fluoride ions [5]. This approach produces needle-like cobalt carbonate hydroxide hydrate (Co(CO₃)₀.₅OH·0.11H₂O) nanoarrays that grow vertically and densely on substrate surfaces [5]. The resulting three-dimensional network structure facilitates mass diffusion and provides abundant exposed active sites [5].

    High-resolution transmission electron microscopy reveals lattice fringes with spacing of 0.23 nm, corresponding to the (231) crystallographic plane [5]. The needle-like morphology demonstrates superior electrocatalytic performance with overpotentials as low as 317 mV at 10 mA cm⁻² current density [5] [6].

    Spherical and Hollow Architectures

    Spherical and hollow cobalt(II) hydroxide architectures are achieved through sophisticated solvothermal processes employing Ostwald ripening mechanisms [7] [8]. These three-dimensional structures typically range from 1-2 μm in diameter and feature internal hollow cavities that enhance surface area and provide unique transport properties [7] [8].

    The formation mechanism involves initial aggregation of cobalt hydroxide building clusters into solid spheres, followed by hollowing effects through dissolution, diffusion, and re-deposition processes [7]. Time-dependent investigations reveal that the transformation proceeds through urchin-like intermediate structures before achieving final hollow architectures [9].

    Synthesis parameters including water content, cobalt(II) precursor concentration, reaction temperature, and reaction time critically influence the final morphology [7]. The hollow structures demonstrate enhanced electrochemical performance due to their high surface area and shortened diffusion pathways [8]. Hollow cobalt(II) hydroxide cubes with vertical nanosheets on exterior surfaces achieve desalination capacities of 41.5 mg(NaCl)·g⁻¹ and excellent stability over 100 cycles [8].

    Dandelion-like Nanostructures

    Dandelion-like cobalt(II) hydroxide nanostructures represent a unique hierarchical morphology achieved through template-mediated synthesis using polyvinyl pyrrolidone (PVP) as a soft template [10] [11]. These structures feature radial arrangements of nanosheets emanating from central cores, creating flower-like assemblies with diameters of 1-2 μm [10].

    The synthesis employs a facile one-pot water bath method where PVP concentration and reaction time serve as critical morphological control parameters [10]. Morphological evolution studies reveal that the dandelion-like structures develop through nucleation, growth, and self-assembly processes guided by the PVP template [10].

    The unique morphology facilitates both ion and electron diffusion pathways, significantly improving electrochemical kinetics [10]. Dandelion-like structures demonstrate specific capacitances of 407 F g⁻¹ with excellent cycling stability, retaining 92% capacitance after 5000 charge-discharge cycles [10]. The hierarchical arrangement provides multiple length scales for optimization, from nanoscale building blocks to microscale assemblies [11].

    Hierarchical Assemblies

    Hierarchical cobalt(II) hydroxide assemblies represent the most sophisticated morphological control strategy, combining multiple structural levels to achieve enhanced performance [12] [13]. These complex architectures feature nanoscale building blocks organized into microscale superstructures through controlled growth processes [12].

    The synthesis involves multi-step hydrothermal methods with careful control of temperature gradients, pH evolution, and growth kinetics [12]. Hierarchical nanocolumns are formed through a two-step process: initial nanorod formation followed by lateral growth of thin nanoplatelets [12]. The resulting structures combine the advantages of multiple morphologies while maintaining structural integrity [13].

    Coral-inspired hierarchical structures demonstrate the potential for functional differentiation among components [13]. These assemblies feature nickel-cobalt-zinc-sulfide microplate arrays serving as structural scaffolds for nickel-cobalt layered double hydroxide nanosheet networks [13]. The hierarchical design achieves areal capacitances of 8.1 F cm⁻² at mass loadings of 4.2 mg cm⁻² with excellent rate capability [13].

    Structural Transformation Mechanisms

    Phase Conversion Kinetics

    The phase conversion kinetics of cobalt(II) hydroxide from α-phase to β-phase represent a fundamental structural transformation governed by deintercalation and diffusion processes [14] [15]. Kinetic studies employing the Avrami-Erofe'ev model reveal that the transformation follows a two-dimensional diffusion-controlled mechanism for most anion systems [14].

    The transformation mechanism depends critically on the nature of intercalated anions, with different anions exhibiting distinct kinetic behaviors [14] [15]. For chloride-containing systems, the conversion follows a phase-boundary-controlled process, while nitrate systems proceed through intermediate crystalline phases [14]. The activation energies for deintercalation are systematically lower than those for intercalation, facilitating the α-to-β transformation [16].

    Reaction-diffusion framework studies demonstrate that the transformation dynamics are described by the two-dimensional Avrami-Erofe'ev equation across different temperature ranges [15]. The structural redistribution of atoms within α-cobalt(II) hydroxide particles plays a fundamental role in establishing the overall reaction rate [15]. Environmental factors including anion type, pH, and polymer matrix concentration significantly influence the transformation kinetics [15].

    Ostwald Ripening Process

    The Ostwald ripening process in cobalt(II) hydroxide systems represents a thermodynamically driven coarsening mechanism where larger particles grow at the expense of smaller ones [14] [17]. This dissolution-reprecipitation process is governed by the Lifshitz-Slyozov-Wagner (LSW) theory and plays a crucial role in final morphology determination [17].

    In situ small-angle X-ray scattering studies confirm that Ostwald ripening occurs during the final stages of α-to-β transformation, particularly in chloride-containing systems [14]. The process involves the dissolution of smaller α-phase crystallites followed by reprecipitation as larger β-phase crystals [14]. The driving force for ripening arises from the higher surface energy of smaller particles compared to larger ones [17].

    Temperature-dependent kinetic studies reveal that Ostwald ripening becomes more pronounced at elevated temperatures, with activation barriers varying based on particle size and solution conditions [17]. The process can be controlled through careful manipulation of synthesis parameters, including temperature, concentration, and the presence of capping agents [18]. Advanced understanding of ripening mechanisms enables the design of size-controlled nanostructures with narrow size distributions [19].

    Advanced Nanostructuring Approaches

    Size Control Strategies

    Advanced size control strategies for cobalt(II) hydroxide nanostructures employ systematic variation of synthesis parameters to achieve precise dimensional control [18] [20]. Chemical reduction methods using cobalt nitrate, stabilizing agents, and reducing agents enable nanoparticle synthesis in the 4-72 nm range [18]. The nanoparticle size decreases with increasing concentrations of reducing agents and stabilizers due to enhanced nucleation rates and increased medium viscosity [18].

    Polyol processes utilizing hydroxide and chloride anions provide effective size and phase control for cobalt-based nanoparticles [20]. Different anion concentrations enable morphological transitions from capped nanorods to blade-like particles and ellipsoidal grains [20]. The controlled synthesis achieves average diameters around 300 nm with tunable magnetic properties [20].

    Layered double hydroxide templating approaches facilitate the synthesis of sub-5 nm cobalt nanoclusters through careful control of precursor loading and reduction conditions [21]. The confined reaction environment within layered structures prevents excessive growth and agglomeration, enabling precise size control [21]. These ultrasmall nanoclusters demonstrate enhanced surface area to volume ratios and unique catalytic properties [21].

    Surface Area Enhancement Methods

    Surface area enhancement in cobalt(II) hydroxide nanostructures employs multiple strategies including nanostructuration, porosity engineering, and defect introduction [22] [23]. Ionic liquid-assisted synthesis using 1-alkyl-3-methylimidazolium bromide series achieves exceptional surface areas up to 265 m²/g with porosity of 0.43 cm³/g [22]. The ionic liquids function as both surfactants and templates, creating well-nanostructured materials with enhanced mesoporosity [22].

    Oxidation-mediated defect and porosity enrichment strategies develop hierarchical nanostructures with exceptional porosity and rich defects [23]. These approaches create three-dimensional cobalt oxyhydroxide nanosheet arrays with surface areas significantly exceeding conventional synthesis methods [23]. The defect-rich surfaces provide additional active sites while maintaining structural integrity [23].

    Template-assisted approaches using various scaffolds including silica, carbon, and polymer templates enable 2-5 fold surface area enhancements. Liquid metal templating represents a novel strategy achieving hollow structures with enhanced interfacial areas. The gallium-based liquid alloy templates facilitate large-scale production of hollow nanoparticles through top-down shearing processes.

    Hydrogen Bond Acceptor Count

    1

    Hydrogen Bond Donor Count

    1

    Exact Mass

    75.935933 g/mol

    Monoisotopic Mass

    75.935933 g/mol

    Heavy Atom Count

    2

    UNII

    51B9AYG60K

    Other CAS

    12672-51-4

    General Manufacturing Information

    All other basic inorganic chemical manufacturing
    All other petroleum and coal products manufacturing
    Carboxylates
    Computer and electronic product manufacturing
    Electrical equipment, appliance, and component manufacturing
    Miscellaneous manufacturing
    Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
    Paint and coating manufacturing
    Petrochemical manufacturing
    Petroleum refineries
    Plastic material and resin manufacturing
    Primary metal manufacturing
    Synthetic dye and pigment manufacturing
    Transportation equipment manufacturing
    Cobalt hydroxide (Co(OH)2): ACTIVE

    Dates

    Last modified: 07-17-2023

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